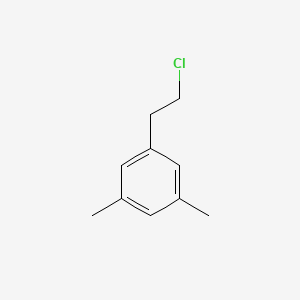
(1-Chloroethyl)dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloroethyl)dimethylbenzene: is an organic compound with the molecular formula C10H13Cl. It consists of a benzene ring substituted with a 1-chloroethyl group and two methyl groups. This compound is a derivative of benzene and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1-Chloroethyl)dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with 1-chloroethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (1-Chloroethyl)dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by a nucleophile, such as hydroxide ions or amines.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives, such as nitrobenzene or bromobenzene.
Nucleophilic Substitution: Substituted ethylbenzene derivatives, such as ethylamine or ethanol derivatives.
Oxidation: Carboxylic acids, such as benzoic acid.
Scientific Research Applications
Chemistry: (1-Chloroethyl)dimethylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a starting material for the preparation of more complex molecules through electrophilic and nucleophilic substitution reactions.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial or anticancer activities, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1-Chloroethyl)dimethylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by the loss of a proton to restore aromaticity . In nucleophilic substitution, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond .
Comparison with Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine substituent.
Ethylbenzene: A benzene ring with an ethyl group substituent.
Dimethylbenzene (Xylene): A benzene ring with two methyl groups.
Uniqueness: (1-Chloroethyl)dimethylbenzene is unique due to the presence of both a 1-chloroethyl group and two methyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
54411-21-1 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4H2,1-2H3 |
InChI Key |
LYTASBYXDATWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


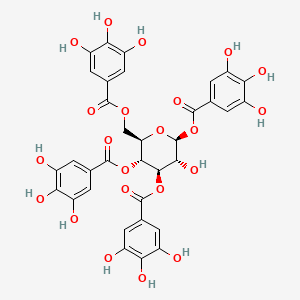
![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)


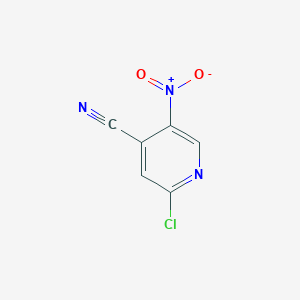

![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
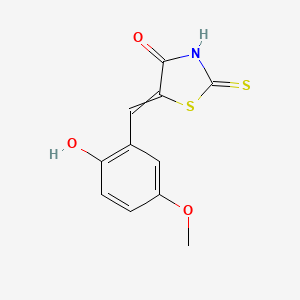
![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)
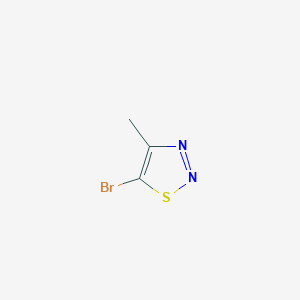
![(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol](/img/structure/B12433372.png)
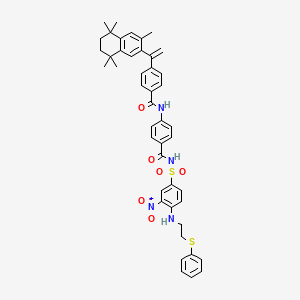
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
